Methyl 2-fluoro-3,5-dinitrobenzoate
Overview
Description
Methyl 2-fluoro-3,5-dinitrobenzoate: is an organic compound with the molecular formula C8H5FN2O6 . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 3, and 5 on the benzene ring are substituted by a fluorine atom and two nitro groups, respectively. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties.
Mechanism of Action
Target of Action
Methyl 2-fluoro-3,5-dinitrobenzoate has been studied for its antifungal activity, particularly against strains of Candida albicans Candida albicans is a type of yeast that can cause infections in humans, particularly in immunocompromised individuals .
Mode of Action
It has been suggested that it operates through a multi-target antifungal mechanism of action . This means it likely interacts with multiple targets within the Candida albicans cells to exert its antifungal effects .
Biochemical Pathways
Given its multi-target mode of action, it is plausible that it impacts several pathways within the Candida albicans cells .
Result of Action
This compound has demonstrated inhibitory effects on the growth of all tested strains of Candida albicans, with minimum inhibitory concentrations ranging from 0.27 to 1.10 mM . This suggests that the compound has a potent antifungal effect.
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the compound has been studied in the form of a nanoemulsion, which can enhance its stability and potentially its bioavailability . .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of methyl 2-fluoro-3,5-dinitrobenzoate typically begins with benzoic acid.
Esterification: Finally, the 2-fluoro-3,5-dinitrobenzoic acid is esterified with methanol in the presence of a catalyst like sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Methyl 2-fluoro-3,5-dinitrobenzoate can undergo reduction reactions, where the nitro groups are reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the nitro groups, making the fluorine atom more susceptible to nucleophilic attack.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Aqueous acid or base.
Major Products:
Reduction: Methyl 2-fluoro-3,5-diaminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-fluoro-3,5-dinitrobenzoic acid.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Methyl 2-fluoro-3,5-dinitrobenzoate is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Antifungal Agents: Research has shown that derivatives of this compound exhibit antifungal activity against Candida albicans, making it a potential candidate for developing new antifungal therapies.
Industry:
Comparison with Similar Compounds
Methyl 3,5-dinitrobenzoate: Similar structure but lacks the fluorine atom at the 2 position.
2-Fluoro-3,5-dinitrobenzoic acid: Similar structure but in the acid form rather than the ester form.
Uniqueness:
Properties
IUPAC Name |
methyl 2-fluoro-3,5-dinitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O6/c1-17-8(12)5-2-4(10(13)14)3-6(7(5)9)11(15)16/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWYSHWKVSVXQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
367946-80-3 | |
Record name | methyl 2-fluoro-3,5-dinitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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